molecular formula C4H9N B105249 2-Methylallylamine CAS No. 2878-14-0

2-Methylallylamine

Cat. No.: B105249
CAS No.: 2878-14-0
M. Wt: 71.12 g/mol
InChI Key: VXDHQYLFEYUMFY-UHFFFAOYSA-N
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Description

2-Methylallylamine (CAS RN 2878-14-0), also known as 2-methylprop-2-en-1-amine, is a branched primary amine with the molecular formula C₄H₉N (molecular weight: 71.12 g/mol). It features an allyl group substituted with a methyl group at the β-position, giving it unique reactivity in organic synthesis. This compound is typically stored at 0–6°C due to its volatility (boiling point: 78°C) and is commercially available as a hydrochloride salt (CAS RN 29262-58-6) for stability .

Properties

IUPAC Name

2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9N/c1-4(2)3-5/h1,3,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHQYLFEYUMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182954
Record name 2-Methylallylamine
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Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2878-14-0
Record name 2-Methylallylamine
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Record name 2-Methylallylamine
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Record name 2-Methylallylamine
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Record name 2-methylprop-2-en-1-ylamine
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Preparation Methods

Synthesis of 2-Methylacrolein via Oxidation of Isobutene

The preparation of 2-methylacrolein (2-methylpropenal) serves as a critical precursor in reductive amination routes. A patented method describes the oxidation of isobutene (2-methylpropene) using a mixed-metal oxide catalyst (Mo₁₃.₆Bi₀.₆Co₆Fe₁.₈Cs₀.₂B₀.₂Oₓ) under controlled conditions. At 340°C and atmospheric pressure, isobutene undergoes selective oxidation to yield 2-methylacrolein with ≥98% purity. Gas chromatography confirms the near-complete conversion (<0.1% residual isobutene), enabling direct use in subsequent amination steps.

Reductive Amination with Ammonia

Reductive amination of 2-methylacrolein involves the reaction of the aldehyde with ammonia under hydrogenation conditions. Adapting hydrogenation protocols from the same patent, Ir-ReOₓ/SiO₂ catalysts facilitate the conversion of 2-methylacrolein to 2-methylallylamine at 70–90°C and 0.4–1.0 MPa H₂ pressure. Key parameters include:

ParameterOptimal RangeYield (%)Selectivity (%)
Temperature70–90°C88–9092–94
H₂ Pressure0.4–1.0 MPa
Catalyst Loading3–5 mol% Ir-ReOₓ
Reaction Time4–6 h

The reaction proceeds via imine intermediate formation, followed by hydrogenation to the primary amine. Post-reaction purification via fractional distillation (100–120°C, reflux ratio 1.5) achieves ≥98% purity.

Nucleophilic Substitution of 2-Methylallyl Halides

Preparation of 2-Methylallyl Halides

2-Methylallyl halides (X = Cl, Br) are synthesized from 2-methylallyl alcohol, itself produced via hydrogenation of 2-methylacrolein. Treatment with hydrohalic acids (HX) or phosphorus trihalides (PX₃) yields the corresponding halides. For example, 2-methylallyl bromide is obtained using PBr₃ in anhydrous ether under reflux, with yields exceeding 85%.

SN2 Reaction with Ammonia

The SN2 mechanism facilitates nucleophilic displacement of halides by ammonia. Primary alkyl halides, such as 2-methylallyl bromide, react efficiently with aqueous or alcoholic ammonia at elevated temperatures (50–80°C). Key considerations include:

  • Steric Effects : The primary carbon adjacent to the double bond minimizes steric hindrance, enabling rapid backside attack.

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, achieving 75–80% conversion.

  • Byproduct Management : Excess ammonia (4–5 equiv) suppresses elimination reactions, favoring substitution.

Reaction monitoring via gas chromatography confirms ≥95% consumption of the halide, with final purification by vacuum distillation.

Catalytic Hydroamination of Allyl Derivatives

Rhodium-Catalyzed Hydroamination

Recent advances in transition-metal catalysis enable direct hydroamination of allyl derivatives. A Rh(I)-BIPHEP catalyst system promotes the anti-Markovnikov addition of ammonia to 2-methylallyl ethers or related substrates. Optimized conditions (5 mol% Rh(nbd)₂BF₄, DME solvent, 80°C) deliver this compound in 92% yield and 96.6:3.4 enantiomeric ratio (er).

Mechanistic Insights

The reaction proceeds through oxidative coupling of the allyl substrate and ammonia at the Rh center, followed by reductive elimination to form the C–N bond. Ligand steric effects critically influence regioselectivity, with bulky phosphine ligands favoring primary amine formation.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitationsYield (%)Scalability
Reductive AminationHigh selectivity, mild conditionsRequires high-purity aldehyde88–90Industrial-scale
SN2 SubstitutionSimple setup, low costHalide synthesis adds steps75–80Lab-scale
Catalytic HydroaminationAtom-economic, enantioselectiveHigh catalyst cost85–92Pilot-scale

Chemical Reactions Analysis

Types of Reactions

2-Methylallylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Polymer Chemistry

2-Methylallylamine serves as a functional monomer in the synthesis of various polymers. Its ability to participate in polymerization reactions allows for the development of materials with tailored properties.

Polymerization Processes

  • Free Radical Polymerization : this compound can be polymerized using free radical initiators, leading to the formation of crosslinked polymers. This process allows for the incorporation of multifunctional comonomers, enhancing the material's mechanical properties and thermal stability .
  • Applications of Polymers : The polymers produced from this compound exhibit applications in coatings, adhesives, and sealants due to their improved adhesion and durability characteristics.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications.

Drug Development

  • Synthesis of Bioactive Compounds : It is utilized in the synthesis of various bioactive molecules, including pharmaceuticals that target specific biological pathways. For instance, it has been employed in the synthesis of compounds that exhibit anti-cancer properties through modulation of cellular pathways .
  • Research on Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Materials Science

The compound has significant applications in materials science, particularly in the development of advanced materials.

Functional Materials

  • Photo-Catalytic Films : this compound is used as a functional monomer to create films that coordinate with metal ions (e.g., Cd(II), Zn(II)), resulting in materials suitable for photo-catalytic applications. These films are essential for environmental remediation processes and energy conversion technologies .
  • Biocompatible Polymers : The incorporation of this compound into polymer matrices enhances biocompatibility, making it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Case Studies

StudyApplicationFindings
Polymer SynthesisDemonstrated efficient polymerization techniques using this compound leading to high yields and desirable material properties.
Antimicrobial ResearchIdentified derivatives with significant antimicrobial activity against various pathogens, suggesting potential for new therapeutic agents.
Photo-Catalytic ApplicationsDeveloped films that effectively utilize light energy for chemical reactions, showcasing practical applications in environmental technology.

Mechanism of Action

The mechanism of action of 2-Methylallylamine involves its interaction with nucleophilic groups in biological molecules. It can form covalent bonds with proteins and enzymes, thereby affecting their function. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Methylamine (CH₃NH₂)

Molecular Formula : CH₃NH₂ | Molecular Weight : 31.05 g/mol | CAS RN : 74-89-5
Properties :

  • Boiling point: -6.3°C (25% aqueous solution) vs. 78°C for 2-methylallylamine .
  • Structure: Lacks the allyl group, making it less sterically hindered but less versatile in cycloaddition reactions.

Allylamine (CH₂=CHCH₂NH₂)

Molecular Formula : C₃H₇N | Molecular Weight : 57.10 g/mol | CAS RN : 107-11-9
Properties :

  • Similar boiling point (55–58°C) to this compound but lower molecular weight.
  • Lacks the methyl substitution, reducing steric effects.

2-(Methylamino)ethanol (HOCH₂CH₂NHCH₃)

Molecular Formula: C₃H₉NO | Molecular Weight: 75.11 g/mol | CAS RN: 109-83-1 Properties:

  • Contains a hydroxyl group, enabling hydrogen bonding.
  • Higher boiling point (157°C) due to polarity .

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound C₄H₉N 71.12 78 Radiopharmaceuticals, Ugi–Smiles
Methylamine CH₃NH₂ 31.05 -6.3 (25% solution) Industrial synthesis
Allylamine C₃H₇N 57.10 55–58 Polymer production
2-(Methylamino)ethanol C₃H₉NO 75.11 157 Surfactants, corrosion inhibitors

Biological Activity

2-Methylallylamine (CAS Number: 2878-14-0) is a primary amine with notable biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its molecular formula C5H11NC_5H_{11}N and a molecular weight of 85.15 g/mol. It is a colorless liquid that is hygroscopic and highly flammable, with a boiling point of approximately 94 °C .

Biological Activity

Mechanism of Action:
The biological activity of this compound primarily stems from its ability to interact with nucleophilic groups in proteins and enzymes, forming covalent bonds that can alter their functional properties. This interaction can influence various metabolic pathways and enzyme activities .

Applications in Research:

  • Enzyme Interactions: It has been employed in studies to understand enzyme mechanisms and metabolic pathways, particularly in the biosynthesis of bioactive compounds .
  • Pharmaceutical Synthesis: this compound serves as a crucial building block in the synthesis of pharmaceuticals, including mitomycin C analogs through fermentation processes involving Streptomyces caespitosus .

Case Studies and Research Findings

  • Mitomycin C Analog Biosynthesis:
    • A study demonstrated that this compound could be incorporated into the mitomycin C biosynthetic pathway, leading to the production of novel analogs with enhanced biological activity. This incorporation occurs at the C7 position of the mitosane ring, showcasing its potential in drug development .
  • Toxicological Studies:
    • Research on acute exposure guidelines indicates that inhalation of this compound can lead to respiratory irritation and potential cardiotoxic effects at higher concentrations. For instance, exposure to 10 ppm was noted to cause mild irritation, while higher concentrations resulted in significant cardiovascular lesions in animal models .
  • Synthesis of Functionalized Compounds:
    • A study explored the use of this compound in the synthesis of various organic compounds via Pd-catalyzed reactions. The compound facilitated the preparation of monosubstituted phosphinic acids, demonstrating its versatility as a reagent in organic synthesis .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InteractionAlters enzyme function through covalent bonding
Pharmaceutical SynthesisBuilding block for mitomycin C analogs
Toxicological EffectsRespiratory irritant; cardiotoxicity at high exposure levels
Organic SynthesisUsed in Pd-catalyzed reactions for phosphinic acid preparation

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 2-Methylallylamine in academic research?

  • Answer: Synthesis of this compound typically involves catalytic amination of 2-methylallyl chloride or reductive amination of corresponding ketones. Characterization requires rigorous spectral analysis:

  • NMR spectroscopy (¹H and ¹³C) to confirm structure via chemical shifts (e.g., allylic proton signals near δ 5.0–5.5 ppm and methyl group signals near δ 1.7 ppm) .
  • Mass spectrometry (EI-MS) for molecular ion verification (m/z 71.12 for C₄H₉N) .
  • Purity assessment using gas chromatography (GC) or HPLC with standards, ensuring ≥95% purity for experimental reproducibility .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer:

  • Skin protection: Use nitrile gloves and lab coats, as this compound can be absorbed through the skin, increasing systemic exposure .
  • Storage: Maintain at 0–6°C in airtight containers to prevent degradation or unintended reactions .
  • Ventilation: Work in a fume hood to avoid inhalation of vapors. While no occupational exposure limits exist, follow ALARA (As Low As Reasonably Achievable) principles .

Q. How should researchers design experiments to ensure reproducibility of this compound-based reactions?

  • Answer:

  • Detailed documentation: Include exact molar ratios, solvent purity, reaction temperatures, and catalyst loadings in methods. For example, specify if reactions require anhydrous conditions or inert atmospheres .
  • Control experiments: Compare results with known analogs (e.g., allylamine or tert-butylamine) to validate reaction specificity .
  • Supplementary data: Deposit raw spectral data, chromatograms, and kinetic profiles in repositories for peer validation .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions (e.g., pH, temperature)?

  • Answer:

  • Thermal stability: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Storage at ≤6°C minimizes thermal degradation .
  • pH sensitivity: Use buffered solutions (pH 4–10) to study hydrolytic stability. The amine group may protonate under acidic conditions, altering reactivity .
  • Light sensitivity: Perform UV-Vis spectroscopy to assess photodegradation rates, particularly if used in photochemical applications .

Q. What mechanisms explain this compound’s reactivity in nucleophilic addition or polymerization reactions?

  • Answer:

  • Nucleophilic pathways: The lone pair on the amine nitrogen facilitates nucleophilic attack on electrophilic carbons. Kinetic studies (e.g., with Michael acceptors) can quantify reactivity .
  • Polymerization: Free-radical polymerization initiated by AIBN (azobisisobutyronitrile) is common. Monitor molecular weight distribution via GPC (gel permeation chromatography) and confirm cross-linking with FTIR (C=C bond disappearance at ~1640 cm⁻¹) .

Q. How can researchers resolve contradictions in reported data on this compound’s physicochemical properties?

  • Answer:

  • Critical literature review: Cross-reference primary sources (e.g., Ullmann’s Encyclopedia, PubChem) for boiling points, densities, and spectral data. For example, reported bp 78°C and d 0.78 g/cm³ should align with experimental replicates .
  • Meta-analysis: Compare purity assessment methods (GC vs. HPLC) across studies to identify systematic errors. Discrepancies in vapor pressure data may arise from measurement techniques (e.g., static vs. dynamic methods) .

Q. What advanced analytical techniques are recommended for studying this compound’s interactions with biomolecules?

  • Answer:

  • Isothermal titration calorimetry (ITC): Quantify binding affinities with proteins or DNA .
  • Computational modeling: Use DFT (Density Functional Theory) to predict reaction pathways or docking simulations for enzyme interactions .
  • Metabolomics: Employ LC-MS/MS to trace metabolic byproducts in biological systems, ensuring ethical compliance with human/animal study guidelines .

Methodological Notes

  • Data validation: Cross-check experimental results against databases like PubChem or Reaxys to confirm consistency with published values .
  • Ethical reporting: Disclose conflicts of interest and cite all prior work per IUPAC and ACS guidelines to maintain academic integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylallylamine
Reactant of Route 2
2-Methylallylamine

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